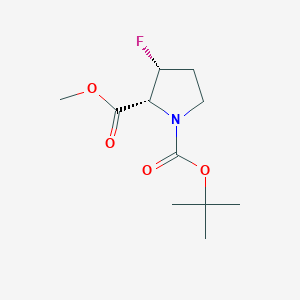

O1-tert-butyl O2-methyl (2R,3R)-3-fluoropyrrolidine-1,2-dicarboxylate

Description

O1-tert-butyl O2-methyl (2R,3R)-3-fluoropyrrolidine-1,2-dicarboxylate is a fluorinated pyrrolidine derivative with dual ester functionalities. Its stereochemistry at the 2R and 3R positions, combined with the tert-butyl and methyl ester groups, confers unique reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral building blocks in drug discovery .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,3R)-3-fluoropyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBKHXNHCHJSAP-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Fluorination of Tosylate or Bromide Precursors

A common approach to introducing fluorine into pyrrolidine systems involves nucleophilic displacement of leaving groups such as tosylates or bromides. For example, in the synthesis of cis-4-fluoro-L-proline derivatives, di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate (6) was fluorinated using potassium fluoride (KF) at 110°C for 10 minutes, yielding the cis-4-fluoro isomer in 84.56% radiochemical conversion . While this method targets the 4-position, analogous strategies could be adapted for 3-fluorination by modifying the precursor’s leaving group positioning.

Key considerations for this method include:

-

Leaving group stability : Tosylates are preferred due to their ease of synthesis and reactivity under fluorination conditions .

-

Temperature and solvent : Elevated temperatures (110–127°C) in polar aprotic solvents like dimethylformamide (DMF) enhance fluoride ion nucleophilicity .

-

Stereochemical outcomes : SN2 mechanisms favor inversion of configuration, necessitating precursor design with the correct stereochemistry .

Electrophilic Fluorination Using DAST or Deoxo-Fluor

Electrophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) are widely employed for converting hydroxyl or carbonyl groups into fluorinated moieties. In the synthesis of (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate, DAST was used to fluorinate a ketone precursor, achieving 61–73% yields . For monofluorination at the 3-position, this method could be modified by using a hydroxylated pyrrolidine intermediate.

Typical reaction conditions :

-

Reagent : DAST (1.5–3.0 equiv) in dichloromethane (DCM) or chloroform .

-

Temperature : 0°C to room temperature, with reaction times of 18–24 hours .

-

Additives : Catalytic ethanol to generate trace HF, enhancing fluorination efficiency .

Limitations :

Bromofluorination and Cyclization Strategy

A novel route to 3-fluoropyrrolidines involves bromofluorination of alkenyl azides followed by cyclization. For N-Boc-3-fluoro-3-methylpyrrolidine (9), bromofluorination of 3-azido-2-methylprop-1-ene with N-bromosuccinimide (NBS) and Et3N·3HF yielded a bromofluorinated intermediate, which underwent hydrogenation and cyclization to form the pyrrolidine ring . This method offers high stereoselectivity (73% yield) and avoids chromatographic purification .

Application to target compound :

-

Precursor design : A (2R,3R)-configured alkenyl azide would enable stereocontrolled bromofluorination.

-

Cyclization : Sodium hydride in DMF promotes deprotonation and ring closure .

Hydrolysis and Esterification for Protecting Group Manipulation

The tert-butyl and methyl ester groups in the target compound are typically introduced early in the synthesis to protect carboxylate functionalities during fluorination. For example, hydrolysis of 1-tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate using lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 0–20°C achieved 96% yield of the carboxylic acid intermediate, which was subsequently reprotected .

Optimization insights :

-

Deprotection : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) effectively removes tert-butyl groups without affecting the fluorine substituent .

-

Reprotection : Methyl esterification via Fischer esterification or diazomethane treatment ensures high yields .

Stereochemical Control and Resolution

Achieving the (2R,3R) configuration necessitates chiral precursors or resolution techniques. In the synthesis of cis-4-fluoro-L-proline, the starting material (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate was derived from L-hydroxyproline, ensuring stereochemical fidelity . For the target compound, analogous use of enantiopure starting materials or enzymatic resolution could enforce the desired configuration.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2-methyl (2R,3R)-3-fluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted pyrrolidines.

Scientific Research Applications

Medicinal Chemistry

O1-tert-butyl O2-methyl (2R,3R)-3-fluoropyrrolidine-1,2-dicarboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural characteristics allow it to interact with specific biological receptors, making it a candidate for drug design focused on conditions such as anxiety and depression.

Case Studies

- Neuropharmacological Studies : Research indicates that derivatives of fluoropyrrolidine compounds can modulate neurotransmitter systems. A study demonstrated that compounds similar to this compound exhibit selective serotonin reuptake inhibition, suggesting potential antidepressant properties.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex molecules.

Applications in Synthesis

- Building Block for Complex Molecules : The dicarboxylate moiety allows for further functionalization, enabling the synthesis of biologically active compounds.

- Stereospecific Reactions : The chirality of the molecule facilitates stereospecific reactions essential for producing enantiomerically pure compounds.

Drug Development

This compound is being explored as a scaffold in drug development due to its favorable pharmacokinetic properties.

Research Insights

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting tumor cell proliferation.

- Targeted Drug Delivery Systems : The compound's structure can be modified to enhance solubility and bioavailability, making it suitable for targeted delivery systems in cancer therapy.

Data Table of Applications

Mechanism of Action

The mechanism of action of O1-tert-butyl O2-methyl (2R,3R)-3-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as proteases or kinases, inhibiting their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C11H18FNO4 (calculated from NMR and synthesis data in ).

- Physical State : Colorless to yellow oil (reported in multiple syntheses) .

- Synthesis: Step 1: Reaction of (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate with DAST (diethylaminosulfur trifluoride) to replace the hydroxyl group with fluorine . Step 2: Purification via column chromatography (petroleum ether/ethyl acetate gradient) yields the product in ~53% purity .

- 1H NMR Data : δ 5.25–5.06 (m, 1H), 4.64–4.46 (m, 1H), 3.76 (s, 3H), 1.47–1.41 (m, 9H) .

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyrrolidine and piperidine dicarboxylates, focusing on substituents, stereochemistry, and applications.

Key Observations:

Stereochemical Influence : The (2R,3R) configuration in the target compound enhances its utility in asymmetric synthesis compared to racemic mixtures (e.g., (±)-trans-49a in ) .

Fluorination Efficiency : DAST-mediated fluorination () offers higher regioselectivity than alternative methods like LiAlH4 reduction (), though yields remain moderate (~53%) .

Substituent Effects: The 3-fluoro group increases metabolic stability compared to hydroxyl analogs () .

Catalytic vs. Stoichiometric Methods : Enzymatic resolution () achieves moderate enantiomeric excess (32%), whereas synthetic fluorination () avoids biocatalyst limitations but requires hazardous reagents .

Research Implications

- Pharmaceutical Relevance : The compound’s fluorine atom and stereochemistry make it a candidate for protease inhibitors or kinase modulators, as seen in intermediate synthesis for preclinical candidates () .

- Synthetic Challenges : Low yields in fluorination steps () highlight the need for optimized protocols, such as flow chemistry or microwave-assisted reactions.

- Safety Considerations : Use of DAST (toxic, moisture-sensitive) necessitates stringent handling compared to enzymatic methods .

Biological Activity

O1-tert-butyl O2-methyl (2R,3R)-3-fluoropyrrolidine-1,2-dicarboxylate (CAS No. 330945-09-0) is a fluorinated pyrrolidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom at the 3-position of the pyrrolidine ring and two carboxylate groups, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 247.26 g/mol. The structure can be depicted as follows:

Biological Activity Overview

Research into the biological activity of this compound suggests various potential applications, particularly in medicinal chemistry and pharmacology. The following sections summarize key findings regarding its biological effects.

1. Antidiabetic Properties

Recent studies have indicated that compounds similar to this compound may exhibit antidiabetic properties through mechanisms involving the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are known to enhance incretin levels, improving insulin secretion and lowering blood glucose levels in type 2 diabetes mellitus (T2DM) patients .

Case Study:

A clinical trial involving a DPP-4 inhibitor showed significant reductions in urinary albumin excretion over a 24-week period, suggesting potential renoprotective effects that could be attributed to similar compounds .

2. Neuroprotective Effects

Fluorinated pyrrolidines have been investigated for their neuroprotective properties. Research indicates that the introduction of fluorine atoms can enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier and exert neuroprotective effects against neurodegenerative diseases .

Research Findings:

In vitro studies have demonstrated that fluorinated derivatives can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions.

3. Anticancer Activity

Emerging evidence suggests that pyrrolidine derivatives may possess anticancer activity. The structural modifications in compounds like this compound could lead to interactions with cellular pathways involved in cancer progression.

Example Study:

An investigation into related compounds revealed that they could induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell growth and survival.

Data Table: Biological Activities Summary

Q & A

Basic: How can reaction conditions be optimized for synthesizing O1-tert-butyl O2-methyl pyrrolidine dicarboxylate derivatives?

Methodological Answer:

Optimization involves selecting catalysts, solvents, and reaction times. For example, in the synthesis of a 5-oxopyrrolidine precursor, 4-dimethylaminopyridine (DMAP) and tert-butoxycarbonyl (Boc) anhydride in ethyl acetate (EtOAc) at 20°C for 16 hours achieved a 44.2% yield . Adjusting the stoichiometric ratio of reagents (e.g., 1.3 eq Boc anhydride to 1 eq substrate) and using aprotic solvents like dichloromethane (DCM) can improve Boc protection efficiency. Monitoring via TLC or LC-MS is critical to terminate reactions at optimal conversion.

Basic: What strategies ensure stereochemical control of the (2R,3R) configuration during synthesis?

Methodological Answer:

Stereocontrol is achieved through chiral auxiliaries or enzymatic resolution. For instance, lipase-catalyzed kinetic resolution of (±)-trans-pyrrolidine derivatives using Candida antarctica lipase B (CAL-B) selectively acylates one enantiomer, yielding (2R,3R)-configured products with up to 32% enantiomeric excess (ee) . Protecting group selection (e.g., tert-butyl vs. methyl esters) also influences steric hindrance, directing regioselectivity in fluorination or hydroxylation steps .

Advanced: How can enantiomeric excess (ee) of the fluorinated pyrrolidine be analyzed and improved?

Methodological Answer:

Chiral HPLC or SFC with columns like Chiralpak IA/IB is standard for ee determination . To enhance ee, iterative recrystallization or enzymatic dynamic kinetic resolution (DKR) can be employed. For example, CAL-B-mediated acylation of (±)-trans-3-hydroxypyrrolidine increased the ee of the (2R,3R)-product to 32% . Fluorination via electrophilic reagents (e.g., Selectfluor) in anhydrous DCM at low temperatures (-20°C) minimizes racemization .

Advanced: What analytical techniques resolve structural ambiguities in diastereomeric mixtures?

Methodological Answer:

High-resolution NMR (e.g., -NMR, -DEPT) and X-ray crystallography differentiate diastereomers. For instance, -NMR coupling constants () and NOESY correlations confirm the 3-fluorine axial/equatorial position . IR spectroscopy (e.g., C=O stretches at 1733 cm) and HRMS validate functional groups and molecular weights . Single-crystal X-ray structures provide definitive stereochemical assignments .

Advanced: How to address contradictory data between computational predictions and experimental results?

Methodological Answer:

Contradictions often arise from solvent effects or transition-state inaccuracies. For example, DFT calculations may predict preferential fluorination at C3, but experimental -NMR might show competing C2 fluorination due to solvent polarity . Re-evaluate computational models using implicit solvent models (e.g., SMD) and validate with control reactions. Repetition under inert atmospheres (e.g., argon) minimizes side reactions .

Advanced: What methods introduce fluorine at the pyrrolidine 3-position without racemization?

Methodological Answer:

Electrophilic fluorination with N-fluoropyridinium salts (e.g., NFP-TfO) in DCM at -40°C retains configuration . Alternatively, dehydrofluorination of 3-hydroxy precursors using DAST (diethylaminosulfur trifluoride) achieves retention of (2R,3R) stereochemistry . Post-fluorination purification via silica gel chromatography (hexane:EtOAc gradients) removes byproducts .

Basic: How to scale up synthesis while maintaining yield and purity?

Methodological Answer:

Scale-up requires solvent optimization (e.g., switching from EtOAc to THF for better solubility) and controlled reagent addition. For Boc protection, slow addition of Boc anhydride via syringe pump prevents exothermic side reactions . Continuous flow reactors enhance mixing and heat dissipation, improving reproducibility .

Advanced: What mechanistic insights explain low yields in fluorination steps?

Methodological Answer:

Low yields often stem from steric hindrance or competing elimination. For (2R,3R)-3-fluoropyrrolidine, the bulky tert-butyl group impedes fluorination at C3, favoring C2 attack. Mitigate this using smaller protecting groups (e.g., methyl) or Lewis acids (e.g., BF-OEt) to activate the electrophile . Monitoring reaction progress via -NMR identifies intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.